

Application Notes and Protocols: Utilizing Tergitol™ as a Detergent in ELISA Wash Buffers

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Compound of Interest

Compound Name: Tergitol

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Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone immunoassay technique for the detection and quantification of analytes such as proteins, peptides, antibodies, and hormones. A critical step in achieving high sensitivity and specificity in an ELISA is the series of wash steps performed between incubations. The purpose of the wash buffer is to remove unbound and non-specifically bound components, which are significant sources of background noise, without disrupting the specific antigen-antibody interactions.

Non-ionic detergents are essential components of wash buffers, as they reduce non-specific binding and improve the overall signal-to-noise ratio.[1][2] While Tween® 20 is the most commonly used detergent in ELISA wash buffers, typically at concentrations of 0.05% to 0.1%, alternative detergents may offer advantages in specific assay systems.[2][3]

This application note explores the use of **Tergitol™**, a non-ionic surfactant, as an alternative to Tween 20 in ELISA wash buffers. We provide detailed protocols for the preparation and use of **Tergitol**-based wash buffers and present data on its performance in a typical ELISA workflow.

Properties of Tergitol™ 15-S-9

Tergitol™ 15-S-9 is a secondary alcohol ethoxylate, a non-ionic surfactant known for its excellent detergency and wetting properties. It is considered a readily biodegradable alternative

to other surfactants like Triton™ X-100. Recent studies have highlighted its utility in immunoassays, where it has been shown to not only act as an effective detergent but also to enhance immunoassay signals in certain applications.

Data Presentation: Performance Comparison of Detergents in ELISA Wash Buffer

The following table summarizes representative data from a hypothetical sandwich ELISA experiment designed to compare the performance of **Tergitol™ 15-S-9** and Tween® 20 in the wash buffer. The experiment measured the signal intensity of the positive control, the background absorbance of the negative control, and the resulting signal-to-noise ratio.

Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary depending on the specific ELISA system, antibodies, and analyte.

Detergent in Wash Buffer	Concentration	Positive Control (OD 450nm)	Negative Control (Background OD 450nm)	Signal-to-Noise Ratio (Positive Control OD / Negative Control OD)
Tergitol™ 15-S-9	0.1%	2.850	0.095	30.0
Tergitol™ 15-S-9	0.05%	2.780	0.110	25.3
Tween® 20	0.1%	2.650	0.125	21.2
Tween® 20	0.05%	2.500	0.140	17.9
No Detergent	N/A	2.200	0.450	4.9

Observations:

- The inclusion of a non-ionic detergent significantly reduces background absorbance and improves the signal-to-noise ratio compared to a wash buffer without detergent.

- In this representative dataset, **Tergitol™ 15-S-9** at 0.1% demonstrates a lower background and a higher signal-to-noise ratio compared to Tween® 20 at the same concentration.

Experimental Protocols

Preparation of ELISA Wash Buffer with **Tergitol™ 15-S-9**

Materials:

- Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10X concentrate
- **Tergitol™ 15-S-9**
- Deionized (DI) water
- Graduated cylinders
- Stir plate and stir bar

Procedure for 1 Liter of 1X Wash Buffer:

- To prepare a 1X PBS or TBS solution, add 100 mL of the 10X concentrate to 900 mL of DI water. Mix thoroughly.
- To achieve the desired concentration of **Tergitol™ 15-S-9**, add the appropriate volume of the stock solution to the 1X buffer. For example, for a 0.1% (v/v) solution, add 1 mL of **Tergitol™ 15-S-9**.
- Stir the solution until the detergent is completely dissolved.
- The wash buffer is now ready to use. Store at room temperature.

Standard Sandwich ELISA Protocol using **Tergitol™-Based Wash Buffer**

This protocol outlines a typical sandwich ELISA workflow. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific assays.

1. Plate Coating:

- Dilute the capture antibody to the optimal concentration in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
- Incubate overnight at 4°C.

2. Washing and Blocking:

- Aspirate the coating solution from the wells.
- Wash the plate three times with 200 µL per well of 1X Wash Buffer containing **Tergitol™ 15-S-9**.
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

- Aspirate the blocking buffer.
- Wash the plate three times with 200 µL per well of 1X Wash Buffer containing **Tergitol™ 15-S-9**.
- Add 100 µL of standards and samples to the appropriate wells.
- Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

- Aspirate the samples and standards.
- Wash the plate three times with 200 µL per well of 1X Wash Buffer containing **Tergitol™ 15-S-9**.
- Add 100 µL of the diluted detection antibody to each well.
- Incubate for 1 hour at room temperature.

5. Enzyme Conjugate Incubation:

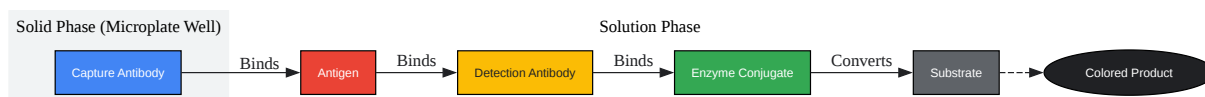
- Aspirate the detection antibody solution.
- Wash the plate five times with 200 μ L per well of 1X Wash Buffer containing **Tergitol™ 15-S-9**.
- Add 100 μ L of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
- Incubate for 30 minutes at room temperature, protected from light.

6. Substrate Development and Measurement:

- Aspirate the enzyme conjugate.
- Wash the plate five times with 200 μ L per well of 1X Wash Buffer containing **Tergitol™ 15-S-9**.
- Add 100 μ L of the substrate solution (e.g., TMB) to each well.
- Incubate until sufficient color development is observed.
- Stop the reaction by adding 50 μ L of stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

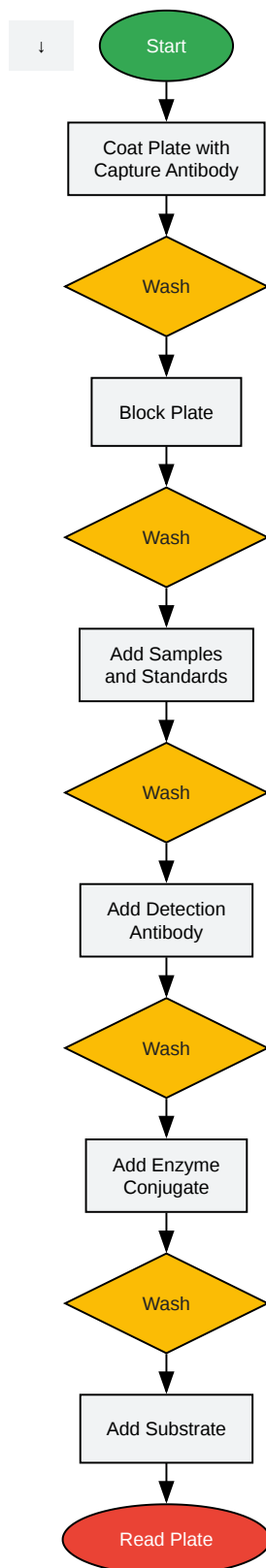
Logical Relationship of ELISA Components



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Caption: Interaction of components in a sandwich ELISA.

Standard ELISA Workflow



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Caption: Sequential steps of a standard sandwich ELISA.

Conclusion

The selection of an appropriate detergent and its optimal concentration in the wash buffer is a critical parameter for developing a robust and sensitive ELISA. While Tween® 20 is a widely accepted standard, these application notes demonstrate that **Tergitol™ 15-S-9** is a viable and potentially advantageous alternative. The representative data suggests that **Tergitol™ 15-S-9** may offer improved performance by reducing background noise and enhancing the signal-to-noise ratio. Researchers are encouraged to empirically test and optimize the concentration of **Tergitol™ 15-S-9** within their specific ELISA systems to achieve the best possible results.

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References

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